molecular formula C6H14N2 B042777 2,6-Dimethylpiperazine CAS No. 108-49-6

2,6-Dimethylpiperazine

Cat. No. B042777
CAS RN: 108-49-6
M. Wt: 114.19 g/mol
InChI Key: IFNWESYYDINUHV-UHFFFAOYSA-N
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Description

2,6-Dimethylpiperazine is a derivative of piperazine featuring methyl groups at the 2 and 6 positions. This compound serves as a key intermediate in various chemical syntheses and applications due to its unique structural and chemical properties.

Synthesis Analysis

2,6-Dimethylpiperazine and its derivatives have been synthesized through different methods, including condensation reactions and modifications of piperazine. For instance, the synthesis of trans-1-amino-4-benzyl-2,6-dimethylpiperazine involves condensation of N-benzyl-1,2-propanediamine with α-bromopropionate, followed by thermal cyclization and reduction (Cignarella & Gallo, 1974). Similarly, enantioconvergent synthesis methods have been developed for derivatives acting as intermediates to receptor ligands (Janetka et al., 2003).

Molecular Structure Analysis

The molecular structure of 2,6-dimethylpiperazine derivatives has been extensively studied using X-ray diffraction and spectroscopic methods. These studies reveal the chair conformation of the piperazine ring, with methyl groups in equatorial positions, and highlight the importance of hydrogen bonding in stabilizing the molecular structure (Okamoto et al., 1982).

Chemical Reactions and Properties

2,6-Dimethylpiperazine undergoes a variety of chemical reactions, including complexation and hydrogenation, which modify its chemical properties. For example, its ability to form complexes with acids and other molecules significantly influences its reactivity and potential applications (Dega‐Szafran et al., 2008).

Physical Properties Analysis

The physical properties of 2,6-dimethylpiperazine, such as solubility, melting point, and crystal structure, are crucial for its application in various fields. The crystal structure is particularly important, showing how molecules are arranged and interact in the solid state (Craig et al., 2012).

Chemical Properties Analysis

The chemical properties of 2,6-dimethylpiperazine, including acidity, basicity, and reactivity towards different reagents, are defined by its molecular structure and the electronic effects of the methyl groups. These properties are essential for understanding its behavior in chemical syntheses and reactions (Medimagh et al., 2023).

Scientific Research Applications

  • Drug Discovery and Pharmacological Research : A study highlighted the synthesis of trans-1-amino-4-benzyl-2,6-dimethylpiperazine as an intermediate in semi-synthetic rifamycins, underscoring its potential in drug discovery and pharmacological research (Cignarella & Gallo, 1974).

  • Pharmacological Activity : Another research identified the pharmacological potential of N1-arylalkyl-N4-(2'-pyridyl)-2,6-dimethylpiperazines as adrenolytic and vasodilator agents (Cignarella et al., 1977).

  • Medical Implant Applications : Piperazine copolymers, including those with 2,6-dimethylpiperazine units, exhibit good thermal stability and increased blood coagulation times, suggesting potential use in medical implants like cornea replacements (Bruck, 1969).

  • Catalysis : A study showed that a Cu-Cr-Fe/-Al2O3 catalyst effectively synthesizes cis-2,6-dimethylpiperazine with over 70% yield, indicating its role in catalysis (Bai et al., 2004).

  • Antibacterial Activity : Di-quaternary trimethylpiperazine derivatives of chitosan, derived from 2,6-dimethylpiperazine, exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria (Másson et al., 2008).

  • Spectroscopy and Structural Analysis : The molecule has been studied for its crystal structure, providing insights into its molecular conformation and properties, important for various scientific applications (Okamoto et al., 1982).

  • Nuclear Quadrupole Resonance : Research on 14N nuclear quadrupole resonance in N, N1-dimethylpiperazine provides valuable data for the field of nuclear magnetic resonance (Tzalmona & Kaplan, 1974).

Safety And Hazards

2,6-Dimethylpiperazine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a flammable solid and causes severe skin burns and eye damage . It may also cause respiratory irritation .

Relevant Papers Several papers have been published on 2,6-Dimethylpiperazine. One paper discusses the pharmaceutical properties of the 2,6-dimethylpiperazine-1,4-diium oxalate oxalic acid compound and considers relevant drug design . Another paper discusses the discovery of 2,6-Dimethylpiperazines as allosteric inhibitors of CPS1 .

properties

IUPAC Name

2,6-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-5-3-7-4-6(2)8-5/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNWESYYDINUHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883302
Record name Piperazine, 2,6-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylpiperazine

CAS RN

108-49-6
Record name 2,6-Dimethylpiperazine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 2,6-dimethyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108496
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Record name 2,6-Dimethylpiperazine
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Record name Piperazine, 2,6-dimethyl-
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Record name Piperazine, 2,6-dimethyl-
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Record name 2,6-dimethylpiperazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
393
Citations
G Cignarella - Journal of Medicinal Chemistry, 1964 - ACS Publications
In connection with pharmacological research on 3, 8-diazabicyclo [3.2. 1] octane derivatives (I), 1· 2 we became interested in studying the behavior of 2, 6-dimethylpiperazines (II) struc-…
Number of citations: 12 pubs.acs.org
JE Saavedra, GG Lyle, RE Lyle - Organic Preparations and …, 1976 - Taylor & Francis
This approach proved possible, for reaction of*-2, 6-dimethylpiperazine (I) with benzoyl chloride gave l-benzoyl--cis-3, 5-dimethylpiperazine (IV). The benzylation of IV gave l-benzyl-4-…
Number of citations: 1 www.tandfonline.com
G Bai, L Chen, Y Li, X Yan, F He, P Xing… - Applied Catalysis A …, 2004 - Elsevier
A continuous process for the synthesis of cis-2,6-dimethylpiperazine was described in this paper. The cyclization of N-β-hydroxypropyl-1,2-propanediamine proceeded effectively over a …
Number of citations: 32 www.sciencedirect.com
A Hannachi, CJG García, A Valkonen… - Journal of Molecular …, 2022 - Elsevier
Here we show the synthesis and complete characterization, including single crystal X-ray structure determination, of the first compound containing the monoprotonated 2,6-…
Number of citations: 2 www.sciencedirect.com
G Cignarella, GG Gallo - Journal of Heterocyclic Chemistry, 1974 - Wiley Online Library
The synthesis of trans‐1‐amino‐4‐benzyl‐2,6‐dimethylpiperazine (1b), trans‐4‐benzyl‐2,6‐dimethylpiperazine (VIIb) and trans‐2,6‐dimethylpiperazine (IIb) are described, by …
Number of citations: 12 onlinelibrary.wiley.com
ED Nikitin, AP Popov - Fluid Phase Equilibria, 2018 - Elsevier
Critical temperatures and pressures of caprolactam, dimethyl sulfoxide, 1,4-dimethylpiperazine, and 2,6-dimethylpiperazine - ScienceDirect Skip to main content Skip to article Elsevier …
Number of citations: 3 www.sciencedirect.com
G Cignarella, E Testa - Journal of Medicinal Chemistry, 1968 - ACS Publications
The high analgetic activity of 3-methyl-and 3-propionyl-3, 8-diazabicydo [3.2. JJ oct anea has been previously re-ported. The present paper deals with the synthesis of some piperazines …
Number of citations: 14 pubs.acs.org
JW Mickelson, KL Belonga… - The Journal of Organic …, 1995 - ACS Publications
The complete series of enantiopure 2, 6-methylated piperazines was synthesized utilizing two alternative reactions in the key bond-forming step. The dimethyl enantiomers,(2R, 6R)-and …
Number of citations: 57 pubs.acs.org
A Rolfe, S Yao, TV Nguyen, K Omoto… - ACS Medicinal …, 2020 - ACS Publications
Carbamoyl phosphate synthetase 1 (CPS1) is a potential synthetic lethal target in LKB1-deficient nonsmall cell lung cancer, where its overexpression supports the production of …
Number of citations: 5 pubs.acs.org
DL Lyle - 1971 - openprairie.sdstate.edu
A survey of the literature has been made on the syntheses of 2, 5-and 2, 6-dimethylpiperazines. Several new N-substituted dimethylpiperazines were subsequently prepared. These are: …
Number of citations: 0 openprairie.sdstate.edu

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